5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE
Overview
Description
5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE is a heterocyclic compound that contains a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE typically involves the reaction of hydrazonoyl halides with various reagents. For instance, hydrazonoyl halides can react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form thiadiazole derivatives . The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including this compound, involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiadiazole derivatives with different functional groups .
Scientific Research Applications
5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and anticancer properties.
Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential as therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE involves its interaction with molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Oxadiazole Derivatives: These compounds have a similar structure but contain an oxygen atom in place of one of the sulfur atoms.
Triazole Derivatives: These compounds have a similar five-membered ring structure but contain three nitrogen atoms
Uniqueness
5-OXO-2-PHENYL-N-(1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-3-FURANCARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-oxo-2-phenyl-N-(1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-10-6-9(12(18)15-13-16-14-7-20-13)11(19-10)8-4-2-1-3-5-8/h1-5,7,9,11H,6H2,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSJULIZHZMZAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CC=C2)C(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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